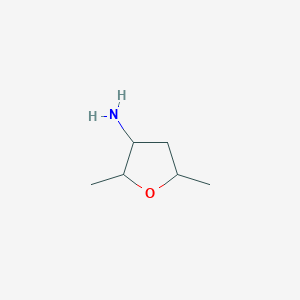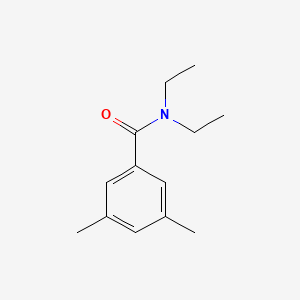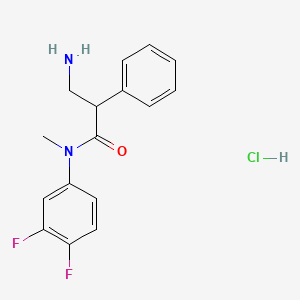amine hydrobromide CAS No. 1609395-66-5](/img/structure/B1652775.png)
[2-(4-Methoxyphenyl)ethyl](2-methylbenzyl)amine hydrobromide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of2-(4-Methoxyphenyl)ethylamine hydrobromide is C17H21NO.BrH . The InChI code is 1S/C17H21NO.BrH/c1-14-5-3-4-6-16(14)13-18-12-11-15-7-9-17(19-2)10-8-15;/h3-10,18H,11-13H2,1-2H3;1H . Physical and Chemical Properties Analysis
The molecular weight of2-(4-Methoxyphenyl)ethylamine hydrobromide is 336.27 . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Analytical Toxicology and Psychoactive Substances
Identification and Metabolism of New Psychoactive Substances : A study detailed the use of LC-high resolution-MS/MS for identifying 69 metabolites of the NPS 4-EA-NBOMe, an amphetamine-derived substance. This substance is metabolized through various pathways including oxidation, hydroxylation, and conjugation processes. The research underscores the complexity of NPS metabolism and the importance of advanced analytical techniques in identifying these metabolites, which is crucial for forensic and clinical toxicology (Caspar et al., 2017).
Toxicokinetics of Novel NBOMe Derivatives : Another study focused on the toxicokinetics and analytical toxicology of three novel NBOMe derivatives. The research highlighted the significant metabolism of these substances in human hepatocellular carcinoma cells (HepaRG) and the role of various cytochrome P450 enzymes in their metabolism. It also emphasized the importance of high-resolution mass spectrometry for detecting these compounds in biological samples, providing valuable information for the identification of NPS in cases of abuse or intoxication (Richter et al., 2019).
Synthesis and Chemical Properties
Synthesis of Oligoribonucleotides : Research on the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine highlighted innovative approaches in nucleic acid chemistry. This study presents a method for introducing the 4-methoxybenzyl group directly to adenosine, facilitating the synthesis of oligoribonucleotides. The removal of the protecting group and characterization of the oligoribonucleotides were also discussed, showcasing the potential application of this methodology in the synthesis of RNA and related biomolecules (Takaku & Kamaike, 1982).
Antimicrobial Activities of Triazole Derivatives : The synthesis and evaluation of antimicrobial activities of 1,2,4-triazole derivatives, including those synthesized from reactions involving 4-methoxybenzyl compounds, were explored in a study that demonstrated the potential of these compounds as antimicrobial agents. The research provided insights into the chemical synthesis of triazole derivatives and their biological activities, suggesting their application in developing new antimicrobial agents (Bektaş et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-14-5-3-4-6-16(14)13-18-12-11-15-7-9-17(19-2)10-8-15;/h3-10,18H,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMLRCQTHUCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-66-5 | |
| Record name | Benzeneethanamine, 4-methoxy-N-[(2-methylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, [cyclohexyl[6-(pentyloxy)-2-naphthalenyl]methyl]-](/img/structure/B1652693.png)
![3-[(4-Methylbenzyl)amino]propan-1-OL](/img/structure/B1652697.png)


![3-Amino-6-phenyl-2,5-dihydro-pyrazolo[4,3-e]pyrimidin-4-one](/img/structure/B1652701.png)
![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)

![N-[2-(2-Methoxyethylamino)ethyl]-5,6-dimethyl-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B1652708.png)

![Phosphine oxide, [(2-methoxyphenyl)methyl]diphenyl-](/img/structure/B1652710.png)

![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)

